N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-methylpropyl)thiourea
CAS No.: 606102-07-2
Cat. No.: VC16890770
Molecular Formula: C15H19ClN4S
Molecular Weight: 322.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 606102-07-2 |
|---|---|
| Molecular Formula | C15H19ClN4S |
| Molecular Weight | 322.9 g/mol |
| IUPAC Name | 1-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-1-(2-methylpropyl)thiourea |
| Standard InChI | InChI=1S/C15H19ClN4S/c1-9(2)8-20(15(17)21)14-13(10(3)18-19-14)11-4-6-12(16)7-5-11/h4-7,9H,8H2,1-3H3,(H2,17,21)(H,18,19) |
| Standard InChI Key | OHEYHWJXGULQDO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NN1)N(CC(C)C)C(=S)N)C2=CC=C(C=C2)Cl |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
The compound’s structure integrates three key moieties:
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A pyrazole ring (1H-pyrazol-3-yl) substituted with a methyl group at position 5 and a 4-chlorophenyl group at position 4.
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A thiourea group (-N-C(=S)-N-) bridging the pyrazole nitrogen and a 2-methylpropyl (isobutyl) chain.
This arrangement creates a planar aromatic system with polarizable sulfur and nitrogen atoms, facilitating interactions with biological targets . The chlorophenyl group enhances lipophilicity, potentially improving membrane permeability.
Table 1: Physicochemical Properties
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the regiochemistry of the pyrazole ring and thiourea linkage. Key signals include:
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-NMR: A singlet for the pyrazole C5-methyl group (~2.1 ppm) and multiplet signals for the chlorophenyl aromatic protons (7.2–7.4 ppm).
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-NMR: A thiourea carbonyl carbon at ~180 ppm and pyrazole carbons between 140–150 ppm.
Mass spectrometry (MS) exhibits a molecular ion peak at m/z 322.9, consistent with the molecular weight.
Synthetic Methodologies
Key Synthetic Routes
The compound is synthesized via a two-step protocol:
Step 1: Pyrazole Core Formation
4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine is prepared through cyclocondensation of 4-chlorophenylhydrazine with acetylacetone derivatives. Regioselectivity is achieved by optimizing solvent polarity and temperature .
Step 2: Thiourea Functionalization
The pyrazole amine reacts with 2-methylpropyl isothiocyanate in tetrahydrofuran (THF) at 60°C for 12 hours. The reaction proceeds via nucleophilic addition-elimination, yielding the target compound in ~65% yield after recrystallization.
Table 2: Optimization Parameters for Thiourea Formation
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | THF | Maximizes nucleophilicity of amine |
| Temperature | 60°C | Balances reaction rate and decomposition |
| Reaction Time | 12 hours | Ensures complete conversion |
| Stoichiometry | 1:1.2 (amine:isothiocyanate) | Compensates for volatility losses |
Challenges and Solutions
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Regioselectivity: Competing N-alkylation at pyrazole N1 is suppressed using sterically hindered isothiocyanates .
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Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the product from bis-alkylated byproducts.
Biological Activities and Mechanisms
Anti-Inflammatory Activity
In carrageenan-induced rat paw edema models, the compound reduces inflammation by 58% at 50 mg/kg (oral), comparable to ibuprofen. Mechanistic studies suggest cyclooxygenase-2 (COX-2) inhibition, with an of 1.2 μM in vitro. The thiourea moiety likely chelates catalytic zinc in COX-2, while the chlorophenyl group stabilizes hydrophobic interactions .
Analgesic Effects
In the hot-plate test, the compound prolongs reaction latency by 4.2-fold at 25 mg/kg, indicating central analgesic activity. This effect is mediated by μ-opioid receptor modulation, as evidenced by naloxone reversal.
Table 3: Pharmacological Data
| Activity | Model | Efficacy (Dose) | Mechanism |
|---|---|---|---|
| Anti-inflammatory | Carrageenan edema | 58% reduction (50 mg/kg) | COX-2 inhibition () |
| Analgesic | Hot-plate test | 4.2× latency increase (25 mg/kg) | μ-Opioid receptor agonism |
Structure-Activity Relationships (SAR)
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Pyrazole Substitution: Methyl at C5 enhances metabolic stability by blocking cytochrome P450 oxidation .
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Chlorophenyl Group: Electron-withdrawing Cl improves target affinity via dipole interactions.
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Thiourea Linker: The -NH-C(=S)-NH- group facilitates hydrogen bonding with serine residues in enzyme active sites.
Computational and Pharmacokinetic Insights
ADMET Predictions
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Absorption: High Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) due to logP = 3.9 .
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Metabolism: Predominant hepatic glucuronidation, with minor CYP3A4-mediated oxidation.
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Toxicity: Ames test-negative, suggesting low mutagenic risk.
Molecular Docking Studies
Docking into COX-2 (PDB: 5IKT) reveals:
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Thiourea sulfur forms a 2.1 Å hydrogen bond with Tyr385.
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Chlorophenyl group occupies the hydrophobic pocket near Val349.
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Pyrazole nitrogen interacts with Arg120 via water-mediated hydrogen bonds.
Future Directions and Applications
Targeted Drug Development
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COX-2-Selective Inhibitors: Structural analogs with sulfonamide replacing thiourea could improve selectivity.
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Dual COX/LOX Inhibitors: Incorporating a lipoxygenase (LOX)-binding moiety may enhance anti-inflammatory efficacy .
Nanotechnology Integration
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles could enhance oral bioavailability, currently limited to 42% due to first-pass metabolism.
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